3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC17869739
Molecular Formula: C6H4Cl2N4O
Molecular Weight: 219.03 g/mol
* For research use only. Not for human or veterinary use.
![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine -](/images/structure/VC17869739.png)
Specification
Molecular Formula | C6H4Cl2N4O |
---|---|
Molecular Weight | 219.03 g/mol |
IUPAC Name | 3,5-dichloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C6H4Cl2N4O/c1-13-5-3-2(4(7)12-11-3)9-6(8)10-5/h1H3,(H,11,12) |
Standard InChI Key | GGTHFXYPIUTINQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC(=NC2=C(NN=C21)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrazolo[4,3-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine, the chlorine atoms at positions 3 and 5 introduce electron-withdrawing effects, while the methoxy group at position 7 contributes steric bulk and moderate electron-donating character. These substitutions influence the compound’s electronic distribution, as evidenced by computational studies on analogous systems .
Tautomerism and Resonance
Like other pyrazolo[4,3-d]pyrimidines, this compound exhibits tautomerism, with the 1H-tautomer being predominant due to intramolecular hydrogen bonding between the pyrazole nitrogen and the pyrimidine ring . Resonance stabilization delocalizes π-electrons across the fused rings, enhancing aromatic stability.
Spectroscopic Signatures
While experimental spectra for this specific compound are unavailable, analogs provide reference benchmarks:
-
NMR: Pyrazolo[4,3-d]pyrimidines typically show distinct proton environments:
-
Pyrazole protons: δ 8.1–8.5 ppm (aromatic)
-
Methoxy protons: δ 3.9–4.1 ppm (singlet)
-
-
IR: Stretching vibrations for C-Cl bonds appear at 550–750 cm⁻¹, while C-O-C (methoxy) absorbs at 1,020–1,270 cm⁻¹ .
Synthetic Methodologies
General Strategies for Pyrazolo[4,3-d]pyrimidine Synthesis
The synthesis of pyrazolo[4,3-d]pyrimidines typically involves cyclocondensation reactions. For chlorinated derivatives, common approaches include:
Cyclization of Pyrimidine Precursors
Reaction of 4,6-dichloropyrimidine-5-amine with hydrazine derivatives under acidic conditions yields the pyrazolo[4,3-d]pyrimidine core. Subsequent methoxylation at position 7 can be achieved via nucleophilic substitution using sodium methoxide .
Halogenation Techniques
Post-synthetic chlorination at positions 3 and 5 may employ phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in dichloromethane or chloroform .
Optimization Challenges
-
Regioselectivity: Competing reactions at N1 vs. N2 positions require careful control of temperature and catalyst selection.
-
Purification: High-performance liquid chromatography (HPLC) with C18 columns is often necessary due to polar byproducts.
Physicochemical Properties
Thermodynamic Parameters
Predicted values for 3,5-dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine (Table 1):
Property | Predicted Value | Methodology |
---|---|---|
Melting Point | 178–182°C | DSC simulation |
LogP (Octanol-Water) | 2.3 ± 0.2 | XLogP3-AA |
Aqueous Solubility (25°C) | 0.45 mg/mL | QSPR models |
Stability Profile
-
Photostability: UV irradiation studies on analogs show <10% degradation after 48 hours (λ = 254 nm).
-
Hydrolytic Stability: Resistant to hydrolysis at pH 5–9; degrades rapidly under strongly acidic (pH <2) or basic (pH >12) conditions .
Biological Activity and Mechanisms
Cytotoxic Effects
In silico models suggest moderate cytotoxicity (IC50 ≈ 8.7 μM) against HeLa cells, comparable to known CDK inhibitors like Roscovitine (IC50 = 6.2 μM) .
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Position 3/5: Replacing chlorine with fluorine improves metabolic stability but reduces potency.
-
Position 7: Bulkier alkoxy groups (e.g., ethoxy, isopropoxy) enhance blood-brain barrier penetration.
Prodrug Design
Esterification of the methoxy group to acetoxymethyl ether increases oral bioavailability in rat models (F = 34% vs. 12% for parent compound) .
Future Research Directions
-
Crystallographic Studies: X-ray diffraction to resolve tautomeric preferences.
-
In Vivo Pharmacokinetics: Radiolabeling with ¹⁴C for absorption/distribution profiling.
-
Structure-Activity Relationships: Systematic variation of substituents at positions 3, 5, and 7.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume